molecular formula C3H3N3O2S B118965 2-Amino-5-nitrothiazole CAS No. 121-66-4

2-Amino-5-nitrothiazole

Cat. No. B118965
CAS RN: 121-66-4
M. Wt: 145.14 g/mol
InChI Key: MIHADVKEHAFNPG-UHFFFAOYSA-N
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Description

2-Amino-5-nitrothiazole (ANT) is a hypoxic radiosensitizing drug . It has an empirical formula of C3H3N3O2S and a molecular weight of 145.14 . It is used as a diazo component in the synthesis of monoazo disperse dyes .


Synthesis Analysis

ANT can be synthesized using a traditional diazo-coupling method in an acidic medium . Another method involves diluting a sulphuric acid solution of 2-amino-5-nitrothiazole, which contains at least 6% by weight of 2-amino-5-nitrothiazole in a more than 80% strength by weight sulphuric acid, to a sulphuric acid concentration of less than 80% by weight and separating off the resulting precipitate and decomposing it hydrolytically to give 2-amino-5-nitrothiazole .


Molecular Structure Analysis

The molecular structure of ANT can be represented by the SMILES string Nc1ncc(s1)N+[O-] . The InChI key for ANT is MIHADVKEHAFNPG-UHFFFAOYSA-N .


Chemical Reactions Analysis

ANT forms a square-planar complex, trans - [PdCl 2 (ANT) 2] with palladium in methanol . It has been used as a diazo component in the synthesis of monoazo disperse dyes .


Physical And Chemical Properties Analysis

ANT is a yellow crystal with a bitter taste . It has a melting point of 195-200 °C (dec.) (lit.) . It is soluble in 95% ethanol and diethyl ether, slightly soluble in water, and insoluble in chloroform .

Scientific Research Applications

Antimicrobial and Antitubercular Agents

  • Synthesis of Derivatives : 2-Amino-5-nitrothiazole has been utilized as a starting material for the synthesis of various compounds, notably 4-thiazolidinone and 4-oxo-thiazolidine derivatives. These compounds have demonstrated significant antimicrobial and antifungal activities against selected bacteria and fungi, as well as antitubercular activity against Mycobacterium tuberculosis. The compounds' structures were confirmed by various chemical and spectral analyses (Samadhiya, Sharma, Srivastava, & Srivastava, 2014); (Samadhiya, Sharma, & Srivastava, 2013).

Crystallography and Molecular Structure

  • Crystal Structure Analysis : 2-Amino-5-nitrothiazole was observed to crystallize from a solution in ethanol, forming a monosolvate with a strongly polarized molecular-electronic structure. The molecules form centrosymmetric dimers linked by paired N-H...N hydrogen bonds, which are further linked into sheets via ethanol molecules. These sheets exhibit a triply interwoven structure with alternating R(2)(2)(8) and R(10)(10)(38) rings (Glidewell, Low, Skakle, & Wardell, 2004).

Corrosion Inhibition

  • Corrosion Inhibition for Steel : 2-Amino-5-nitrothiazole (Nitramine) was found to be effective in inhibiting the corrosion of AISI steel 4130 in an HCl solution. It demonstrated the ability to retard both cathodic and anodic reactions through chemical adsorption, effectively blocking active corrosion sites. The study also involved the calculation of kinetic and thermodynamic parameters, and the examination of the steel surface with and without the inhibitor through microscopy techniques (Hosein zadeh, Danaee, & Maddahy, 2013).

Ultrasound and Thermodynamic Studies

  • Ultrasound and Thermodynamic Properties : Studies have been conducted to understand the interactions of 2-Amino-5-nitrothiazole in different solvent systems using ultrasound parameters. These studies shed light on the types of molecular interactions present in solutions and how they are influenced by temperature and concentration variations. The findings are significant for understanding solute-solvent and solvent-solvent interactions in various conditions (Ar & Dongapure, 2017); (Thakare & Naik, 2016).

Safety And Hazards

ANT is considered hazardous. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is also a poison by the intraperitoneal route and has experimental reproductive effects .

Future Directions

There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives .

Relevant Papers Several papers have been published on ANT. One paper discusses the synthesis, characterization, computational and biological studies of nitrothiazole incorporated heterocyclic azo dyes . Another paper evaluates 2-Amino-5-nitrothiazole as a hypoxic cell radiosensitizer .

properties

IUPAC Name

5-nitro-1,3-thiazol-2-amine
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InChI

InChI=1S/C3H3N3O2S/c4-3-5-1-2(9-3)6(7)8/h1H,(H2,4,5)
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InChI Key

MIHADVKEHAFNPG-UHFFFAOYSA-N
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Canonical SMILES

C1=C(SC(=N1)N)[N+](=O)[O-]
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Molecular Formula

C3H3N3O2S
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DSSTOX Substance ID

DTXSID6020066
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Molecular Weight

145.14 g/mol
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Physical Description

Greenish-yellow to orange-yellow fluffy powder or a brown chunky powder. Slightly bitter taste. Used as a veterinary medicine., Greenish-yellow to orange-yellow solid; [Merck Index] Yellow crystalline powder; [Alfa Aesar MSDS]
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Very sparingly soluble in water; almost insoluble in chloroform; 1 g dissolves in 150 g of 95% alcohol; in 250 g ether; soluble in dilute mineral acids
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Vapor Pressure

0.000743 [mmHg]
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Product Name

2-Amino-5-nitrothiazole

Color/Form

Greenish-yellow to orange-yellow fluffy powder

CAS RN

121-66-4
Record name 2-AMINO-5-NITROTHIAZOLE
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Melting Point

396 °F (decomposes) (NTP, 1992), 202 °C (decomposes)
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Synthesis routes and methods

Procedure details

To a stirred mixture of 3.5 g of N,N-dimethyl-2-nitroetheneamine in 25 ml of acetic acid cooled to 17° C. was added 4.8 g bromine at such a rate the reaction temperature did not exceed 25° C. During bromination an orange solid was formed. After stirring the resulting slurry for 10 minutes, 3.0 g thiourea was added and the reaction mixture exothermed to 32° C. A yellow solid formed. The mixture was stirred for 1 hour and then was diluted with 25 ml of water. This mixture and an approximately equal volume of 29% ammonium hydroxide were added simultaneously to 25 ml of acetic acid at such rates that the pH remained between 4 and 5 and the temperature did not exceed 30° C. After all of the reaction mixture had been added the pH was adjusted to 7 with 29% ammonium hydroxide. The product was then filtered off, washed with water and dried to give 2.7 g (62% yield, 92.9% assay) of 2-amino-5-nitrothiazole.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
25 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
940
Citations
TE Ballard, X Wang, I Olekhnovich, T Koerner… - Bioorganic & medicinal …, 2010 - Elsevier
… jejuni and Clostridium difficile is a logical small-molecule drug target and we postulated that modification of the 2-amino-5-nitrothiazole portion of NTZ would potentiate analogue activity…
Number of citations: 55 www.sciencedirect.com
LM Werbel, JR Battaglia - Journal of Medicinal Chemistry, 1971 - ACS Publications
… We report here some investigations into the chemistry of 2-amino-5-nitrothiazole which havebeen proceeding in our laboratories during the past severalyears, and the activities of the …
Number of citations: 37 pubs.acs.org
RKP Tripathi, V M. Sasi, SK Gupta… - Journal of Enzyme …, 2018 - Taylor & Francis
… The 18 new 2-amino-5-nitrothiazole derived SCZs 4–21 … the commercially available 2-amino-5-nitrothiazole 1 on reaction … Finally, the target products 2-amino-5-nitrothiazole derived …
Number of citations: 31 www.tandfonline.com
JO Otutu, E Osabohien… - Oriental Journal of …, 2011 - search.proquest.com
… The heterocycle of interest in this study is 2-amino-5-nitrothiazole. Monoaso dyes earlier derived from this amine yielded strong blue shades on acetate fibres from simple aniline and …
Number of citations: 19 search.proquest.com
S Dichakjian, ME Farago - Inorganica chimica acta, 1985 - Elsevier
… sulphur, 71 electrons of the ring and the exocyclic nitrogen in case of 2-amino-5 nitrothiazole. … by a Sandmeyer reaction from 2-amino-5nitrothiazole [47,48], 2-amino-5-nitrothiazole …
Number of citations: 13 www.sciencedirect.com
S Rockwell, Z Mroczkowski… - Radiation Research, 1982 - meridian.allenpress.com
… The nitroheterocyclic compound 2-amino-5-nitrothiazole (ANT) is similar in structure and antimicrobial activity to the nitroimidazoles, metronidazole and misonidazole, which are now …
Number of citations: 17 meridian.allenpress.com
JW Faigle, H Keberle - Journal of Labelled Compounds, 1969 - Wiley Online Library
… ) in trichlorobenzene, which had been obtained from the previous reaction, was added over a period of 20 minutes to a stirred mixture of 4.35 g (30 mmole) 2-amino-5-nitrothiazole (lo), …
BN Levis, JR Smyth Jr - Poultry Science, 1957 - Elsevier
ONE of the most successful drugs for the treatment and prevention of infectious enterohepatitis in turkeys has been 2-amino, 5-nitrothiazole (Waletsky et al., 1949; Jungherr and Winn, …
Number of citations: 5 www.sciencedirect.com
AR Robblee, DR Clandinin - Poultry Science, 1955 - Elsevier
MANY poultrymen force-moult their yearling hens in an attempt to control the laying cycle. The usual practice has been to induce moult by reducing the feed and/or water intake of the …
Number of citations: 12 www.sciencedirect.com
MV Papadopoulou, WD Bloomer… - European journal of …, 2016 - Elsevier
… Synthesis of azetidinone derivatives of 2-amino-5-nitrothiazole and their medicinal … Biological activity of modified and exchanged 2-amino-5-nitrothiazole amide analogues of …
Number of citations: 34 www.sciencedirect.com

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